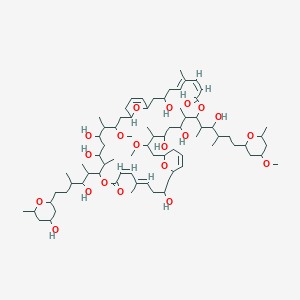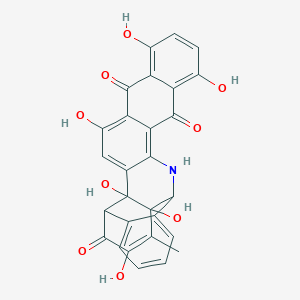
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide, also known as TQ-A, is a synthetic compound that belongs to the family of quinoline-based drugs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Moreover, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the body. For instance, this compound has been demonstrated to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1.
実験室実験の利点と制限
One of the advantages of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide is its broad-spectrum therapeutic potential. This compound has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of novel therapeutics. Moreover, this compound has been demonstrated to have a favorable safety profile in animal models.
However, there are also some limitations associated with the use of this compound in lab experiments. For instance, the solubility of this compound in aqueous solutions is limited, which can make it challenging to administer in vivo. Moreover, the pharmacokinetics and pharmacodynamics of this compound are not fully understood, which can make it difficult to optimize dosing regimens.
将来の方向性
There are several future directions for the study of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide. One area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Additionally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans. Finally, the potential synergistic effects of this compound with other drugs or therapies should be explored to maximize its therapeutic potential.
合成法
The synthesis of 2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide involves several steps, including the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetyl chloride. This intermediate is then reacted with 5-aminoquinoline in the presence of a base to form this compound. The overall yield of this compound synthesis is around 30-40%, and the purity of the final product can be achieved using column chromatography.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-(5-quinolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Moreover, this compound has been demonstrated to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway. Furthermore, this compound has been demonstrated to alleviate the symptoms of inflammatory bowel disease in animal models.
Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the brain. This compound has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. Moreover, this compound has been demonstrated to improve cognitive function in animal models of Alzheimer's disease.
特性
分子式 |
C21H22N2O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
2-(4-tert-butylphenoxy)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)15-9-11-16(12-10-15)25-14-20(24)23-19-8-4-7-18-17(19)6-5-13-22-18/h4-13H,14H2,1-3H3,(H,23,24) |
InChIキー |
OSTQVLZPKIKVKU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



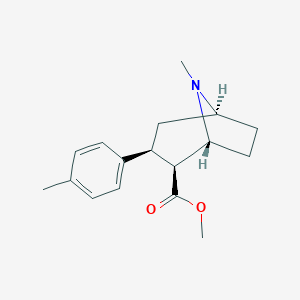
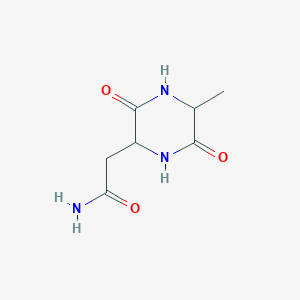
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)
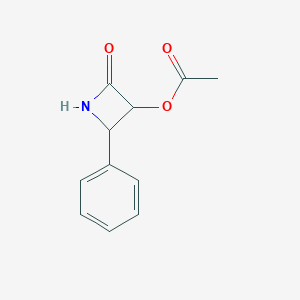
![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)
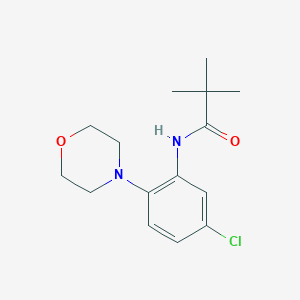
![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
